beryllium;cyclopropene
Description
Contextualization within Organometallic Chemistry of Group 2 Elements
The organometallic chemistry of the Group 2 elements—beryllium, magnesium, calcium, strontium, and barium—presents a fascinating study in how properties change down a group. wikidoc.orgresearchgate.net These elements are characterized by two valence electrons and a predominant +2 oxidation state. wikipedia.org As one moves down the group, the decreasing electronegativity and increasing atomic radius lead to more ionic and reactive carbon-metal (C-M) bonds. wikidoc.org
Beryllium, being the lightest member, holds a unique position. Its high ionization energy and small size result in the formation of compounds with significant covalent character, a trait it shares to some extent with magnesium. github.io This contrasts with the heavier elements of the group, whose organometallic compounds are more ionic. wikipedia.org The chemistry of organoberyllium compounds is a specialized field, primarily of academic interest due to the element's cost and toxicity. wikidoc.orgwikipedia.org However, this limited focus has fostered deep investigation into its fundamental bonding and reactivity. rsc.org
Organoberyllium compounds are typically synthesized via the alkylation of beryllium chloride or through transmetallation reactions. wikipedia.orguwimona.edu.jm Unlike the widely used Grignard reagents (organomagnesium compounds), organoberyllium compounds like dineopentylberyllium and beryllocene (Cp₂Be) are less common but structurally intriguing. wikipedia.orgwikipedia.org For instance, many dialkyl Group 2 metals are polymeric in the solid state, featuring three-center-two-electron bonds, similar to trimethylaluminium. wikidoc.org Beryllocene is notable for its unusual "slip sandwich" structure, where the cyclopentadienyl (B1206354) ligands exhibit different hapticities (η⁵ and η¹), leading to fluxional behavior even at low temperatures. wikidoc.orguwimona.edu.jm
The recent resurgence in beryllium chemistry has been fueled by the use of advanced ligands, such as N-heterocyclic carbenes (NHCs), which have stabilized novel beryllium species and allowed for the exploration of low oxidation states and unique bonding environments. rsc.orguga.edu
| Element | Electronegativity (Pauling Scale) | Ionic Radius (pm, 2+ ion) | C-M Bond Character | Common Organometallic Compounds |
|---|---|---|---|---|
| Beryllium (Be) | 1.57 | 27 | Predominantly Covalent | Dineopentylberyllium, Beryllocene (Cp₂Be) wikipedia.orgwikipedia.org |
| Magnesium (Mg) | 1.31 | 72 | Polar Covalent | Grignard Reagents (RMgX), Magnesocene (Cp₂Mg) wikidoc.orggithub.io |
| Calcium (Ca) | 1.00 | 100 | Largely Ionic | Bis(pentamethylcyclopentadienyl)calcium [(Cp*)₂Ca] wikidoc.org |
| Strontium (Sr) | 0.95 | 118 | Ionic | Limited, academic interest wikipedia.org |
| Barium (Ba) | 0.89 | 135 | Highly Ionic | Limited, academic interest wikipedia.org |
Significance of Strained Small-Ring Systems in Coordination Chemistry
Small-ring systems, particularly those containing unsaturation like cyclopropenes, are of significant interest in coordination chemistry due to their inherent ring strain. acs.org Cyclopropene (B1174273), the smallest unsaturated carbocycle, possesses a substantial strain energy of approximately 54.1 kcal/mol, which drives its unique reactivity. nih.gov This high energy makes cyclopropenes versatile building blocks, enabling them to participate in reactions such as cycloadditions and hydrofunctionalizations that are less favorable for unstrained alkenes. nih.govresearchgate.net
The coordination of strained rings to metal centers is a cornerstone of many catalytic transformations. researchgate.netuni-saarland.de The interaction between a metal and a cyclopropene can be described within the framework of the Dewar-Chatt-Duncanson model, involving synergistic σ-donation from the olefin's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the olefin's π*-antibonding orbital. uni-saarland.dersc.org However, the high degree of strain in cyclopropenes often leads to bonding situations that deviate from this classic model, existing somewhere between a simple π-complex and a metallacyclopropane (a bicyclo[1.1.0]metallabutane). uni-saarland.de
The reactivity of coordinated cyclopropenes is diverse. Transition metals can catalyze a variety of transformations, including ring-opening reactions, cycloadditions, and polymerizations. researchgate.netresearchgate.net The significant strain energy provides a thermodynamic driving force for these reactions. researchgate.netnih.gov For example, transition-metal complexes of cyclopropenes are known to be fleeting intermediates in numerous catalytic organic reactions. uni-saarland.deacs.org While stable copper(I) cyclopropene complexes have been synthesized, they remain relatively rare. digitellinc.com The unique steric and stereoelectronic effects imposed by the rigid, three-membered ring make cyclopropenes valuable probes for studying reaction mechanisms and achieving high selectivity in synthesis. researchgate.net
Historical and Contemporary Theoretical Approaches to Beryllium-Carbon Interactions
The nature of the beryllium-carbon bond has been a subject of extensive theoretical investigation, aiming to understand the unique properties of an element that bridges the gap between metals and nonmetals. uga.edu Historically, simple models struggled to capture the nuances of its covalent bonding, particularly in electron-deficient systems. uwimona.edu.jm Modern computational chemistry, employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), has provided much deeper insights. mdpi.comnih.gov
Theoretical studies have explored various Be-C bonding motifs. Ab initio studies on CH₂Be, which formally contains a Be=C double bond, concluded that its ground state is a strongly bound triplet state. acs.org Further computational work on carbonyl-stabilized species like CH₂Be(CO)₂ has provided a detailed comparison of the properties of the methylene-carbon to beryllium bond in different electronic environments. acs.orgacs.org
A key area of contemporary research is the interaction of beryllium with carbene ligands. mdpi.com Theoretical studies on complexes formed between MX₂ (where M = Be, Mg, Zn) and various carbenes show that the C-Be bond features a significant covalent contribution and is characterized by a very strong charge transfer from the carbene to the BeX₂ unit. mdpi.com Recent computational work has also investigated the ability of beryllium compounds with non-innocent ligands, such as cyclic alkyl(amino)carbenes (CAACs), to activate strong bonds like the C–X bond in phenyl halides. rsc.org These studies highlight the metallomimetic character of beryllium, where it can replicate the reactivity of transition metals in oxidative addition processes. rsc.org
The interaction of beryllium with strained ring systems has also been explored theoretically. Computational studies on the Be₃ ring, a three-membered beryllium cluster, show its ability to act as a hydrogen bond acceptor, with the Be-Be σ-bond acting as the electron donor. nih.govacs.org This provides a model for how the strained bonds in a system like beryllium-cyclopropene might interact. DFT calculations on tricoordinate beryllium radicals have shown that the spin density is largely delocalized over the ligand framework, with only a small portion residing on the beryllium center, indicating strong π-backbonding from the metal to the ligand. nih.govacs.org
| System | Computational Method | Be-C Bond Length (Å) | Key Finding | Reference |
|---|---|---|---|---|
| (CAAC)₂Be | DFT | 1.646 | Open-shell singlet ground state. | rsc.org |
| CH₂BeCO | MP2/6-31G(5d) | 1.597 | Comparison of Be-C bond in different electronic states. | acs.org |
| CH₂Be(CO)₂ | MP2/6-31G(5d) | 1.696 | CO coordination weakens the Be-C bond. | acs.org |
| Cyclopropenylidene-BeH₂ | ωB97X-D | ~1.76-1.85 | Strong intermolecular C-Be interaction. | mdpi.com |
| [(CAAC)(Me₃P)BeDur]• | X-ray / DFT | - | Spin density primarily on CAAC ligand, indicating strong π-backbonding. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60489-99-8 |
|---|---|
Molecular Formula |
C6H6Be |
Molecular Weight |
87.12 g/mol |
IUPAC Name |
beryllium;cyclopropene |
InChI |
InChI=1S/2C3H3.Be/c2*1-2-3-1;/h2*1-3H;/q2*-1;+2 |
InChI Key |
PNRIKQWHNOSIOI-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[CH-]1C=C1.[CH-]1C=C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Beryllium Cyclopropene Systems
Quantum Chemical Methodologies Applied to Beryllium-Cyclopropene Interactions
A variety of quantum chemical methods have been utilized to study the interactions in beryllium-cyclopropene systems. These methods are foundational for theoretical studies of molecules, with the two primary approaches being wave function theory (WFT) and density functional theory (DFT). taylor.edu WFT examines individual electrons, while DFT focuses on the total electron density to explain chemical properties. taylor.edu Both have proven effective in providing results that align with experimental findings. taylor.edu
Density Functional Theory (DFT) has become a popular tool in quantum chemistry for studying the structural and energetic properties of various chemical systems, including those involving beryllium. capes.gov.brplos.org DFT methods have been shown to be both accurate and predictive in determining the stability of beryllium clusters. researchgate.net These methods are also effective in reproducing experimental data for properties like bond length and vibrational frequencies in beryllium-containing molecules, although they can sometimes overestimate binding energies. researchgate.net
DFT calculations are founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its external potential. taylor.edu The Kohn-Sham (KS) formulation of DFT introduces the concept of a non-interacting reference system, with the challenging quantum effects of electron interaction being encapsulated in the exchange-correlation functional. taylor.edu Hybrid functionals, which incorporate a portion of the exact exchange from Hartree-Fock theory, are widely used to improve the accuracy of DFT calculations. taylor.edu
In the context of interactions with biomolecules, DFT has been employed to investigate the adsorption of nucleobases onto beryllium oxide (Be12O12) nanoclusters. plos.org For instance, calculations at the M06-2X/6-311+G** level of theory have been used to evaluate the geometrical, electronic, and energetic features of these complexes. plos.org
Ab initio and post-Hartree-Fock methods provide a rigorous framework for studying challenging chemical systems like those involving beryllium. The beryllium dimer, for example, is a well-known challenge for ab initio quantum chemical methods despite having only eight electrons. nih.gov
The starting point for many of these calculations is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the electronic structure by considering the average effect of electron-electron repulsion. chemeurope.com To achieve higher accuracy, corrections for electron correlation are introduced through post-Hartree-Fock methods. chemeurope.com These include:
Møller-Plesset perturbation theory (MPn): This method treats electron correlation as a perturbation to the HF solution. Second-order Møller-Plesset (MP2) theory is a common and computationally efficient approach. chemeurope.comumich.edu
Configuration Interaction (CI): CI methods systematically improve upon the HF wavefunction by including configurations that represent excited electronic states. chemeurope.com Including all possible N-electron functions results in the Full Configuration Interaction (FCI) method, which provides the exact solution to the Schrödinger equation within the given basis set. mdpi.com
Coupled Cluster (CC): Coupled cluster theory is another powerful method for treating electron correlation and is known for its accuracy. chemeurope.com The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for its high accuracy in predicting molecular properties. researchgate.netumich.edu
Multireference Configuration Interaction (MRCI): For systems with significant multireference character, such as the beryllium dimer, MRCI calculations are often necessary to obtain an accurate description of the electronic structure. researchgate.net
These high-level methods have been instrumental in resolving long-standing questions about the bonding in molecules like the beryllium dimer, ultimately leading to a reconciliation between theoretical models and experimental data. nih.gov
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. mit.edu A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. stackexchange.com
For calculations involving beryllium, a variety of basis sets have been employed. The correlation-consistent basis sets developed by Dunning and co-workers, such as cc-pVnZ (where n=D, T, Q, 5), are widely used because they systematically converge towards the complete basis set (CBS) limit. aip.org For specific applications, these may be augmented with diffuse functions (aug-cc-pVnZ) to better describe anions and non-covalent interactions, or with core-valence functions (cc-pCVnZ) to account for the correlation of core electrons. aip.orgresearchgate.net
The selection of a basis set often involves a trade-off between computational cost and desired accuracy. umich.edu While larger basis sets generally yield more accurate results, they also lead to a rapid increase in computational expense. umich.edu For instance, methods like MP2 and CCSD have computational costs that scale significantly with the number of basis functions. umich.edu To manage this, strategies like the Stepwise Basis Builder (SBB) have been developed to selectively use larger basis sets for atoms involved in chemical reactions while using smaller basis sets for less critical atoms. umich.edu
The following table provides an example of commonly used basis sets and their characteristics:
| Basis Set Family | Description | Typical Application |
| Pople-style (e.g., 6-31G(d)) | Split-valence basis sets that are computationally efficient. | Routine geometry optimizations and frequency calculations. |
| Correlation-Consistent (cc-pVnZ) | Systematically improvable basis sets designed to recover correlation energy. aip.org | High-accuracy energy and property calculations. |
| Augmented (aug-cc-pVnZ) | Correlation-consistent basis sets with added diffuse functions. aip.org | Systems with anions, weak interactions, and excited states. aip.org |
| Core-Valence (cc-pCVnZ) | Correlation-consistent basis sets that include functions to describe core electron correlation. | High-accuracy calculations where core-electron effects are important. |
Electronic Structure Analysis in Beryllium-Cyclopropene Complexes
To gain deeper insight into the nature of the chemical bonds and electronic interactions within beryllium-cyclopropene complexes, various analysis methods are applied to the calculated wavefunctions and electron densities.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating complex wavefunctions into the familiar language of chemical bonding, such as Lewis structures, lone pairs, and donor-acceptor interactions. researchgate.netaiu.edu NBOs are localized, "maximum occupancy" orbitals that provide a compact representation of the electron density. wisc.edu
The NBO method identifies Lewis-type NBOs, which correspond to the localized bonds and lone pairs of a classical Lewis structure, and non-Lewis-type NBOs, which describe delocalization effects. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. researchgate.net This analysis provides stabilization energies, E(2), which quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net
However, it's important to note that the NBO method may have limitations in accurately describing beryllium complexes that exhibit excited-state configurations. latrobe.edu.au In such cases, alternative charge models and bonding analysis techniques may be necessary to provide a more complete picture. latrobe.edu.au
The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are topological analysis methods that provide detailed information about chemical bonding based on the electron density and related scalar fields. diva-portal.orgresearchgate.net
Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. jussieu.fr It provides a visual and quantitative description of electron localization in molecules and solids, revealing regions corresponding to atomic cores, covalent bonds, and lone pairs. jussieu.fr ELF analysis can differentiate between chemical bonding and weaker physical interactions. diva-portal.org Maxima in the ELF field, known as attractors, indicate regions of high electron localization. jussieu.fr
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). diva-portal.org This partitioning allows for the calculation of various atomic properties. A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. diva-portal.org The properties of the electron density at the BCP, such as its value (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), provide insights into the nature of the chemical bond. researchgate.net For example, a positive Laplacian at the BCP is often indicative of a closed-shell interaction, such as in ionic bonds or van der Waals interactions. researchgate.net
Together, ELF and QTAIM offer a powerful, orbital-independent framework for characterizing the chemical bonding in complex systems, including those involving beryllium. latrobe.edu.auresearchgate.net These methods have been used to analyze bonding in various beryllium-containing materials, such as beryllium oxide (BeO), and to understand pressure-induced phase transitions. researchgate.net
The following table summarizes the key features of these two methods:
| Method | Primary Analyzed Field | Key Concepts | Information Provided |
| ELF | Electron Localization Function | Basins, Attractors, Valence Shells | Electron pairing, Covalent bonds, Lone pairs |
| QTAIM | Electron Density (ρ(r)) | Atomic Basins, Bond Critical Points (BCPs), Laplacian of Electron Density (∇²ρ(r)) | Atomic charges, Bond paths, Nature of interatomic interactions (shared vs. closed-shell) |
Bonding Characteristics in Beryllium-Cyclopropene Frameworks
Nature of Beryllium-Carbon Bonds within Strained Environments
The carbon-carbon bond is a fundamental connection in chemistry, and its characteristics in strained systems like cyclopropane (B1198618) derivatives are a subject of significant research. acs.org The high strain in molecules like cyclopropene (B1174273), estimated to be around 54.1 kcal/mol, is primarily due to angular strain. nih.gov This strain influences the nature of bonding when a beryllium atom is introduced.
In organoberyllium compounds, the nature of the beryllium-carbon bond can be complex. researchgate.net Theoretical studies on actinide complexes with cyclopropene have shown the presence of not only the expected π and σ bonds but also δ and φ back-bonds. acs.org While beryllium is not an actinide, this highlights the potential for complex bonding interactions in strained ring systems. The interaction between beryllium and a strained ring like cyclopropene involves the overlap of beryllium's orbitals with the strained C-C bonds of the ring. The inherent instability of the cyclopropane ring, for example, makes it more reactive than other alkanes due to nonlinear orbital overlap of its sp³ orbitals. masterorganicchemistry.com
Role of Ring Strain on Beryllium Coordination and Bonding Strength
Ring strain, a form of instability arising from non-ideal bond angles, significantly impacts the chemical and physical properties of cyclic molecules. wikipedia.orglibretexts.org This strain is a combination of angle strain and torsional strain. libretexts.org Small rings like cyclopropane and cyclobutane (B1203170) exhibit high ring strain due to substantial deviation from the ideal 109.5° bond angles. libretexts.org Cyclopropene possesses even greater ring strain than cyclopropane due to increased unsaturation. wikipedia.org
This inherent strain energy is believed to accelerate reaction rates involving ring systems. wikipedia.org When beryllium coordinates to a strained ring like cyclopropene, the strain energy influences the strength of the resulting beryllium bond. The increased reactivity of strained rings facilitates coordination with the beryllium atom. For example, the high strain energy of cyclopropene makes its C-C bonds weaker and more susceptible to interaction with an electrophilic species like a beryllium derivative. This interaction can lead to the formation of stable complexes. The bending of bonds in the beryllium environment can lead to strong interactions through the formation of beryllium bonds. researchgate.net
Analysis of σ-Holes and π-Holes in Beryllium Interactions
Recent advancements in the understanding of non-covalent interactions have highlighted the importance of σ-holes and π-holes. mdpi.commdpi.com A σ-hole is a region of positive electrostatic potential on an atom along the extension of a covalent bond, which can interact with a negative site. wikipedia.org These interactions are directional and play a role in supramolecular chemistry. wikipedia.org Similarly, a π-hole is a positive region located perpendicular to a molecular plane. mdpi.com
Beryllium bonds are a type of non-covalent interaction that can be influenced by the presence of these electron-deficient regions. mdpi.com While research on σ-holes and π-holes has largely focused on elements from groups 12-16, the principles can be extended to alkaline earth metals like beryllium. mdpi.commdpi.com The interaction of a Lewis base with a molecule containing a σ-hole or π-hole on a beryllium atom would be directed towards these positive regions. The strength of these interactions correlates with the magnitude of the electrostatic potential of the hole. wikipedia.org In some systems, both σ- and π-holes can be present on the same molecule, leading to competition between different types of non-covalent bonds. rsc.org
Energetic Profiles and Stability Predictions
Binding Energies and Dissociation Enthalpies
The stability of beryllium-cyclopropene complexes can be quantified by their binding energies and dissociation enthalpies. The bond-dissociation energy (BDE) is the standard enthalpy change when a bond is broken by homolysis. wikipedia.org Theoretical calculations are crucial for determining these energetic parameters. For example, studies on complexes of squaric acid with BeH₂ have shown strong beryllium bonds with binding energies around 60 kJ mol⁻¹. researchgate.net
Below is a table summarizing representative binding and dissociation energies for various beryllium-containing systems, illustrating the range of bond strengths.
| Interacting Molecules | Interaction Type | Calculated Binding/Dissociation Energy (kJ mol⁻¹) | Computational Method |
| Be₃ and various hydrogen bond donors | Hydrogen Bond | 6 - 19 | MP2 and CCSD(T) |
| Squaric acid and BeH₂ | Beryllium Bond | ~60 | B3LYP/6-311+G(3df,2p)//B3LYP/6-31+G(d,p) |
| BeR₂:C₆X₆ (R=H, F, Cl; X=H, F) | Beryllium Bond | Varies | MP2/aug'-cc-pVDZ |
| Be₂H₂ | Be-Be Bond Dissociation | 313.6 | Theoretical |
| Be₂F₂ | Be-Be Bond Dissociation | 321.7 | CCSD(T) |
| NHCH₂:PH₂F:BeSO₄ | Pnicogen and Beryllium Bonds | up to 296 | Ab initio |
Activation Strain Analysis and Reaction Pathway Energetics
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand chemical reactivity. researchgate.netnih.govrsc.org It deconstructs the potential energy surface, ΔE(ζ), along a reaction coordinate (ζ) into two primary components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). acs.org
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
The activation strain (or distortion energy) represents the energy penalty required to deform the reactants from their equilibrium geometry to the geometry they adopt at a specific point along the reaction coordinate. nih.govacs.org The interaction energy is the actual interaction (including electrostatic, Pauli repulsion, and orbital interaction terms) between the two distorted reactant fragments at that same point. acs.org The transition state is located at the point along the reaction coordinate where the destabilizing strain is maximally compensated by the stabilizing interaction energy.
In a hypothetical interaction between beryllium and cyclopropene, we can anticipate several key features based on studies of beryllium with other unsaturated systems and the known properties of cyclopropene. Cyclopropene possesses significant ring strain and a reactive π-bond, making it an interesting substrate for interaction with a metal atom like beryllium, which can act as a Lewis acid.
Detailed Research Findings from Analogous Systems
Although specific data for beryllium;cyclopropene is scarce, we can draw parallels from computational studies on related systems, such as the interaction of beryllium dihalides (BeR₂, where R = H, F, Cl) with benzene (B151609) (C₆H₆), another unsaturated hydrocarbon. mdpi.com These studies provide insight into the distortion and interaction energies that would be at play.
In the context of a BeR₂:C₆H₆ complex, the total interaction energy is partitioned into the energy required to distort BeR₂ and C₆H₆ from their optimized geometries and the interaction energy between these distorted fragments. mdpi.com For example, in the formation of the C₆H₆:BeCl₂ complex, the binding energy is significant, and this is a result of a very strong interaction energy that overcomes the substantial energy penalty required to bend the typically linear BeCl₂ molecule and slightly distort the benzene ring. mdpi.com
The interaction energy (ΔE_int) itself can be further broken down using Energy Decomposition Analysis (EDA) into electrostatic interactions (ΔV_elstat), Pauli repulsion (ΔE_Pauli), and orbital interactions (ΔE_orb). nih.govnih.gov The orbital interactions quantify the stabilizing effect of charge transfer and electron sharing between the fragments. In beryllium complexes with π-systems, both σ-donation from the π-system to the beryllium center and π-back-donation from the beryllium to the π*-orbitals of the unsaturated ligand can be significant. rsc.orgnih.gov
Hypothetical Reaction Pathway Energetics for Beryllium and Cyclopropene
A plausible reaction pathway for the interaction of a beryllium atom with cyclopropene would likely involve the coordination of beryllium to the π-bond of the cyclopropene ring. The activation strain analysis for this process would involve:
Initial Approach: As the beryllium atom approaches the cyclopropene molecule, both entities would begin to distort. The cyclopropene ring might experience slight pyramidalization at the double-bonded carbons, and the electronic structure of the π-system would be perturbed.
Transition State: The transition state would likely correspond to a structure where the Be-C bonds are partially formed, and the C=C bond of the cyclopropene is significantly elongated and weakened. The activation strain at this point would be high due to the significant geometric distortion of the highly strained three-membered ring.
The following data tables, based on analogous systems from the literature, illustrate the kind of energetic data obtained from an Activation Strain Analysis and an Energy Decomposition Analysis.
Table 1: Illustrative Activation Strain Analysis Data for a Hypothetical Be + Cyclopropene Reaction at the Transition State (TS)
Note: These values are hypothetical and presented for illustrative purposes based on trends observed in related main group element reactions with strained rings. amazonaws.comrsc.org All energies are in kcal/mol.
| Component | Energy (kcal/mol) | Description |
| ΔE‡ (Activation Energy) | +15.0 | The overall energy barrier for the reaction. |
| ΔE‡strain (Activation Strain) | +45.0 | The energy required to distort both beryllium and cyclopropene from their ground-state geometries to the transition state geometry. High due to ring deformation. |
| ΔE‡int (Interaction Energy) | -30.0 | The stabilizing interaction between the distorted beryllium and cyclopropene fragments at the transition state. |
Table 2: Illustrative Energy Decomposition Analysis of the Interaction Energy (ΔE‡int) at the Transition State
Note: These values are hypothetical and presented for illustrative purposes based on EDA of beryllium complexes. mdpi.comnih.gov All energies are in kcal/mol.
| Component | Energy (kcal/mol) | Description |
| ΔVelstat (Electrostatic) | -25.0 | The attractive interaction between the electron density of the cyclopropene π-system and the positive character of the beryllium atom. |
| ΔEPauli (Pauli Repulsion) | +40.0 | The destabilizing interaction between the filled orbitals of the two fragments. |
| ΔEorb (Orbital Interaction) | -45.0 | The stabilizing interaction from the mixing of occupied and unoccupied orbitals (e.g., π(C=C) → p(Be) donation and p(Be) → π*(C=C) back-donation). |
These illustrative tables demonstrate how the activation barrier is a consequence of the interplay between the energy required to distort the reactants and the stabilizing interactions that develop between them. For a reaction between beryllium and cyclopropene, the high ring strain of cyclopropene would be a critical factor, likely leading to a high distortion energy but also potentially a very strong and stabilizing interaction energy as the system moves to relieve that strain. rsc.org
Coordination Chemistry of Beryllium with Cyclopropene Based Ligands
Overview of Beryllium Coordination Preferences with Carbon-Based Ligands
Beryllium's interaction with ligands is dominated by its high Lewis acidity. umich.edu While it has a strong preference for hard donor atoms like oxygen and nitrogen, a number of organoberyllium compounds with direct beryllium-carbon (Be-C) bonds have been synthesized and characterized. researchgate.netnih.gov The high degree of covalent character in many beryllium-element bonds is a consequence of its high Pauling electronegativity (1.57), which is more comparable to aluminum and zinc than to its heavier congeners like magnesium (1.31). researchgate.netumich.edu
The landscape of organoberyllium chemistry includes several classes of homoleptic compounds (containing only one type of ligand), such as dialkyl- and diarylberyllium. wikipedia.org For example, dimethylberyllium (B1605263) exists as a polymeric chain in the solid state, while the bulkier dineopentylberyllium is a dimer. Mixed ligand complexes, often formed by the addition of Lewis bases to dialkylberyllium compounds, are also known. wikipedia.org A notable example is beryllocene (Be(C₅H₅)₂), which exhibits a complex structure with both π- and σ-bonded cyclopentadienyl (B1206354) ligands. wikipedia.org Despite these examples, the number of structurally characterized compounds containing Be-C bonds remains limited. researchgate.netrsc.org
A defining characteristic of beryllium(II) coordination chemistry is its overwhelming preference for a tetrahedral geometry. researchgate.netresearchgate.net This preference is a direct result of the small size of the Be²⁺ ion, which efficiently accommodates four-coordinate complexes. researchgate.netcore.ac.uk While other coordination numbers are known, particularly in low-valent species, the vast majority of stable Be(II) complexes are tetrahedral. chemistryviews.orgacs.org
This geometric preference profoundly influences the stability of complexes formed with chelating ligands—ligands that bind to the metal center through two or more donor atoms. The stability of the resulting chelate ring is highly dependent on its size. For beryllium, ligands that form a six-membered ring are the most stable. researchgate.netcore.ac.uk This is because a six-membered ring can readily adopt a conformation that accommodates the ideal tetrahedral bond angles (approx. 109.5°) of the beryllium center with minimal strain. core.ac.uktandfonline.com In contrast, five- and seven-membered chelate rings are significantly less stable as they introduce greater ring strain. researchgate.netcore.ac.uk This principle is a critical consideration in the design of selective chelating agents for beryllium.
| Chelate Ring Size | Relative Stability with Beryllium(II) | Rationale |
| 5-membered | Less Stable | Introduces significant ring strain, deviating from ideal tetrahedral geometry. researchgate.netcore.ac.uk |
| 6-membered | Most Stable | Best compatibility with the preferred tetrahedral coordination of the small Be²⁺ ion. researchgate.netresearchgate.netcore.ac.uk |
| 7-membered | Less Stable | Increased ring strain and less favorable geometry for chelation. core.ac.uk |
Ligand Design Strategies for Beryllium-Cyclopropene Complexes
The design of ligands for specific applications in coordination chemistry is a field of continuous development. researchgate.netunm.edu While there is a lack of experimentally documented complexes featuring a direct bond between beryllium and a simple cyclopropene (B1174273) ligand, theoretical principles and knowledge from related systems allow for the formulation of viable design strategies. A theoretical study has explored beryllium complexes with a more complex ligand system containing terminal cyclopropene rings, indicating the computational feasibility of such interactions. researchgate.net The primary challenge lies in stabilizing the bond between the electron-deficient beryllium center and the carbon-based ligand.
A major breakthrough in main-group chemistry has been the stabilization of elements in low oxidation states using carefully designed ligands. latrobe.edu.auudg.edu For beryllium, which typically exists in the +2 oxidation state, the isolation of neutral Be(0) and Be(I) radical species has been achieved using strong σ-donating ligands. chemistryviews.orgrsc.orgacs.org The most successful of these have been divalent carbon ligands known as carbenes, particularly cyclic (alkyl)(amino)carbenes (CAACs). umich.educhemistryviews.org
These carbene ligands are powerful neutral donors that stabilize the electron-deficient metal center by donating a lone pair of electrons to form a strong σ-bond. acs.orgacs.org In the case of Be(0) complexes, computational studies also indicate the presence of significant π-backdonation from the metal's p-orbitals into the empty p-orbital of the carbene carbon, creating strong multiple Be-C bonding. chemistryviews.orgacs.org
This principle can be extended to other potential ligands. Strained ring systems, such as cyclopropenes, are known to be better donors to metal centers compared to their unstrained analogues. uou.ac.in The inherent ring strain raises the energy of the molecule's bonding orbitals, making them more available for donation to a metal center. uou.ac.in Therefore, a key strategy for designing beryllium-cyclopropene complexes is to leverage the high ring strain of the cyclopropene unit to create a strong donor-acceptor bond with the Lewis acidic beryllium center. This approach is particularly relevant for targeting elusive low-valent beryllium species.
The electronic properties of a ligand can be finely tuned by adding substituents, thereby influencing the strength and nature of the metal-ligand bond. For a hypothetical beryllium-cyclopropene complex, substituents on the cyclopropene ring would be expected to exert significant control over the coordination.
Electron-donating groups (e.g., alkyl, amino groups) attached to the cyclopropene ring would increase the electron density on the ligand, enhancing its σ-donating capability and leading to a stronger, more stable bond with the beryllium center. Conversely, electron-withdrawing groups (e.g., halides, cyano groups) would decrease the ligand's basicity, weakening the Be-C interaction.
This concept is supported by theoretical studies on related beryllium-carbene complexes. Calculations have shown that beryllium forms a stronger bond with methylene (B1212753) (CH₂) than with the more electron-poor difluorocarbene (CF₂), although the latter may be kinetically more stable. acs.orgacs.org Furthermore, theoretical work on substituted cyclopropenes themselves has demonstrated that their electronic structure and aromaticity are highly sensitive to the nature of the substituents. researchgate.net This underscores the potential of using substituents to rationally design and stabilize novel beryllium-cyclopropene compounds.
Organoberyllium Complexes Featuring Cyclopropene and Related Small Rings
While stable, isolated organoberyllium complexes featuring a cyclopropene ligand remain hypothetical and are not documented in the crystallographic literature, research into related systems provides insight into the potential chemistry. The field has seen the synthesis of beryllacycles, which are cyclic compounds containing a beryllium atom within the ring. For instance, five-membered heterocyclic beryllium rings have been prepared, and a five-membered carbodicarbene beryllacycle was shown to undergo an unprecedented ring-expansion reaction. rsc.orglatrobe.edu.au
More directly related to three-membered rings, a recent study on the reduction of a tricoordinate organoberyllium compound reported a reaction pathway involving a cyclopropane-forming C-H bond activation. acs.org Additionally, the activation of C-C sigma bonds in alkylidene cyclopropanes at main group centers has been explored, leading to the formation of a neutral beryllium radical in one case. researchgate.net These findings, while not examples of simple coordination, demonstrate that beryllium can participate in reactions involving the formation and reactivity of three-membered carbon rings.
A metallacyclopropene is a specific type of metallacycle featuring a three-membered ring composed of the metal atom and two carbon atoms that were formerly part of an alkyne. Such structures have been characterized for various transition metals and even actinides. researchgate.netacs.org The formation of a beryllacyclopropene is theoretically plausible and would most likely arise from the reaction of a low-valent beryllium species with an alkyne, such as acetylene (B1199291) (C₂H₂).
Theoretical studies have investigated the interaction between beryllium atoms and acetylene. acs.org These computational models explore the structures and energetics of the resulting Be-C₂H₂ species, providing a foundation for predicting their viability. The key question is whether the interaction leads to a simple π-complex, where the alkyne coordinates side-on without significant geometric change, or a true beryllacyclopropene, characterized by a highly strained three-membered ring and significant sp² character at the carbon atoms. The formation of such a species would represent a significant expansion of organoberyllium chemistry, merging it with the chemistry of highly strained ring systems.
Comparison with Other Light Metal-Cyclopropene Systems
The coordination chemistry of beryllium with cyclopropene-based ligands, while not as extensively explored experimentally as that of other light metals, presents unique theoretical characteristics. When compared to other light metals such as lithium, boron, and magnesium, significant differences in bonding, structure, and reactivity emerge. These differences are rooted in the distinct electronic properties and Lewis acidity of the respective metal centers.
Theoretical studies indicate that beryllium complexes with π-conjugated systems involving cyclopropene rings are stable. researchgate.net The interaction in these systems often involves the beryllium atom positioned over the π-system of the hydrocarbon framework. For instance, in complexes with ligands featuring terminal cyclopropene rings, the interaction is characterized by charge transfer from the hydrocarbon moiety to the beryllium atom or vice versa, leading to enhanced nonlinear optical properties. researchgate.net In contrast to the σ-bond insertion seen with magnesium, or the distinct π- and σ-complexes formed with boron, beryllium's interaction with aromatic systems like benzene (B151609) shows the Be atom located above a C-C bond, indicating a π-interaction. researchgate.net Theoretical studies on a three-membered beryllium ring (Be₃) show it can act as a hydrogen bond acceptor via its Be-Be σ bond, with binding energies comparable to analogous cyclopropane (B1198618) complexes. nih.govacs.org
Lithium-Cyclopropene Systems
The interaction of lithium with cyclopropene derivatives typically leads to the formation of organolithium adducts. Research has demonstrated the isolation of stable cyclopropenylidene-lithium adducts. nih.gov For example, treating a chloro[bis(diisopropylamino)]cyclopropenium salt with n-butyllithium results in a lithium-halogen exchange, yielding a cyclopropenylidene-lithium adduct. nih.gov In the solid state, this can exist as a polymeric chain. nih.gov The generation of cyclopropenyllithium intermediates is a valuable strategy for creating functionalized cyclopropenes. acs.org These highly strained and nucleophilic species are typically generated via metal-halogen exchange from halogenated cyclopropenes and can react with various electrophiles. acs.org This reactivity highlights the role of lithium in activating the cyclopropene ring for further functionalization, a contrast to the more coordination-focused interactions of beryllium and boron.
Boron-Cyclopropene Systems
Boron trifluoride (BF₃) has been shown to form 1:1 complexes with cyclopropene. nih.gov Spectroscopic and computational studies have identified two different isomers: a π-type complex, where the interaction occurs with the π-bond of cyclopropene, and a σ-type complex, where BF₃ interacts with a C-C single bond. nih.gov The π-complex is found to be the more stable isomer. nih.gov This dual mode of interaction is a distinctive feature of the boron-cyclopropene system. Furthermore, boron-containing compounds have been developed to stabilize 1-methylcyclopropene (B38975) (1-MCP), a plant growth regulator, for controlled release applications. ccsenet.org Boron-induced ligand coupling reactions have also been utilized to form methylenecyclopropene units within the coordination sphere of other metals like zirconium. rsc.org
Magnesium-Cyclopropene Systems
The reaction of magnesium compounds with cyclopropenes is characterized by the stereoselective insertion of the cyclopropene into Mg-Mg bonds. rsc.orgscispace.comresearchgate.net This 1,2-dimagnesiation occurs via a syn-addition to the least hindered face of the alkene, resulting in the formation of a single diastereomeric 1,2-dimagnesiocyclopropyl complex. rsc.orgscispace.com With less sterically hindered magnesium reagents, a double insertion can occur, where a second cyclopropene molecule inserts into a newly formed Mg-C bond of the initial intermediate. rsc.orgresearchgate.net This insertion reactivity, leading to the opening of the cyclopropene double bond and formation of new Mg-C σ-bonds, is markedly different from the π-coordination observed with beryllium and boron, and the adduct formation seen with lithium.
Interactive Data Table: Comparison of Light Metal-Cyclopropene Interactions
| Metal (M) | Type of Interaction | Resulting Complex/Product | Key Research Findings |
| Beryllium (Be) | π-Coordination (Theoretical) | Be-hydrocarbon complex | Interaction with the π-system enhances nonlinear optical properties. researchgate.net Be atom is positioned above the ring system. researchgate.net |
| Lithium (Li) | Adduct Formation / Metathesis | Cyclopropenyllithium intermediates | Forms stable, isolable adducts and useful synthetic intermediates for functionalization. nih.govacs.org |
| Boron (B) | π- and σ-Complex Formation | 1:1 π- and σ-complexes | Forms distinct π- and σ-isomers, with the π-complex being more stable. nih.gov Used for stabilization and controlled release. ccsenet.org |
| Magnesium (Mg) | σ-Bond Insertion (Dimagnesiation) | 1,2-Dimagnesiocyclopropyl complex | Stereoselective syn-addition across the double bond, forming two new Mg-C bonds. rsc.orgscispace.comresearchgate.net |
Reactivity and Reaction Mechanisms of Beryllium Cyclopropene Systems
Mechanistic Investigations of Cyclopropene (B1174273) Ring Transformations in the Presence of Beryllium
The inherent ring strain of cyclopropenes makes them susceptible to a variety of transformations. The presence of a beryllium center is anticipated to significantly influence these reactions, providing novel pathways for ring manipulation.
The high ring strain of cyclopropenes provides a strong thermodynamic driving force for ring-opening reactions. nih.gov Beryllium, acting as a Lewis acid, can coordinate to the cyclopropene ring. This interaction is expected to polarize the C-C bonds and facilitate their cleavage. The coordination of beryllium to the double bond would decrease the electron density of the π-system, making the ring more susceptible to nucleophilic attack, which could initiate ring-opening.
Theoretical studies on other systems have shown that Lewis acid activation is a key step in the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.de Analogously, a beryllium species could coordinate to a substituted cyclopropene, leading to a controlled and selective ring-opening process. The precise pathway of this ring-opening would be dependent on the substituents on the cyclopropene ring and the nature of the beryllium species. For instance, the reaction could proceed through a concerted mechanism or via a discrete beryllium-containing intermediate.
| Reactant | Catalyst/Mediator | Reaction Type | Key Feature |
| Donor-Acceptor Cyclopropane (B1198618) | Lewis Acid | Ring-Opening | Activation of the cyclopropane ring for nucleophilic attack. uni-regensburg.de |
| Cyclopropene | Beryllium Species (Predicted) | Ring-Opening | Polarization of C-C bonds facilitating cleavage. |
Beryllium compounds, particularly those with low-valent beryllium centers, could potentially mediate the direct activation of C-C bonds within the cyclopropene ring. While experimentally unverified for beryllium-cyclopropene systems, research on other transition metals has demonstrated the feasibility of C-C bond activation in strained rings. rsc.org This process would likely involve the oxidative addition of a C-C bond of the cyclopropene to the beryllium center, forming a beryllo-cyclobutane intermediate. Subsequent reductive elimination or further reaction of this intermediate could lead to a variety of functionalized products.
The significant ring strain of cyclopropene makes its C-C single bonds weaker and more susceptible to cleavage compared to acyclic alkanes. A beryllium center, by coordinating to the π-system, could further weaken these bonds, lowering the activation energy for their cleavage. Computational studies would be invaluable in elucidating the energetic feasibility of such pathways and the structure of the resulting organoberyllium intermediates.
Beryllium as a Lewis Acid in Cyclopropene-Based Chemistry
Due to its electron deficiency, beryllium compounds are potent Lewis acids. ast487.comnih.gov This Lewis acidity is central to understanding the potential interactions between beryllium and cyclopropene.
The interaction between a beryllium center and a cyclopropene molecule can be described in terms of donor-acceptor interactions. The π-system of the cyclopropene can act as a Lewis base, donating electron density to the vacant orbitals of the beryllium atom, which acts as a Lewis acid. beilstein-journals.org This donation of electron density from the cyclopropene to the beryllium results in a charge transfer complex.
The extent of this charge transfer would depend on the nature of the substituents on both the cyclopropene and the ligands on the beryllium atom. Electron-donating groups on the cyclopropene would enhance its Lewis basicity and increase the charge transfer, while electron-withdrawing groups on the beryllium would increase its Lewis acidity and also enhance the charge transfer. This charge transfer phenomenon is crucial as it alters the electronic structure of the cyclopropene, thereby influencing its reactivity. mdpi.comrsc.org
| Donor | Acceptor | Interaction Type | Consequence |
| Cyclopropene (π-system) | Beryllium Center | Donor-Acceptor | Charge transfer, polarization of cyclopropene. |
| Lewis Base | Lewis Acid | Coordination | Formation of adducts, alteration of electronic properties. beilstein-journals.org |
The coordination of a beryllium Lewis acid to a cyclopropene molecule is expected to have a profound impact on its reactivity profile. The withdrawal of electron density from the cyclopropene ring upon coordination would render the double bond more electrophilic and thus more susceptible to attack by nucleophiles.
Furthermore, the interaction with beryllium could influence the regioselectivity and stereoselectivity of reactions involving the cyclopropene ring. For example, in addition reactions, the beryllium center could direct the incoming nucleophile to a specific face of the cyclopropene ring. The strain relief associated with reactions of cyclopropenes is a significant driving force, and the coordination of beryllium could further enhance the energetics of such transformations. nih.gov
Catalytic Implications of Beryllium-Cyclopropene Intermediates
While the high toxicity of beryllium compounds presents significant challenges for their use in practical catalysis, the study of beryllium-cyclopropene intermediates can provide fundamental insights into catalytic processes. It is conceivable that beryllium complexes could catalyze transformations of cyclopropenes, acting as transient intermediates.
For instance, a beryllium catalyst could facilitate the isomerization of substituted cyclopropenes or their participation in cycloaddition reactions. The catalytic cycle would likely involve the coordination of the cyclopropene to the beryllium center, followed by the desired transformation and subsequent release of the product, regenerating the beryllium catalyst. Although practical applications may be limited, the mechanistic principles governing such hypothetical catalytic cycles would be of significant academic interest.
Synthetic Strategies and Methodologies for Beryllium Cyclopropene Derivatives
General Approaches to Organoberyllium Compound Synthesis
The synthesis of organoberyllium compounds is primarily achieved through two main routes: transmetallation and alkylation. These methods are foundational to the field and would likely serve as the basis for any future synthesis of beryllium-cyclopropene derivatives.
Transmetallation is a widely employed method for the synthesis of organoberyllium compounds. This approach involves the reaction of a beryllium halide, most commonly beryllium chloride (BeCl₂), with a more electropositive organometallic reagent. Organolithium and Grignard reagents are typical choices for this purpose. The general reaction scheme involves the exchange of the organic group from the more electropositive metal to beryllium, with the concomitant formation of a salt. libretexts.org
For instance, the synthesis of diphenylberyllium (B14698966) can be accomplished by reacting beryllium chloride with phenyllithium (B1222949) in diethyl ether. libretexts.org Similarly, Grignard reagents can be used to alkylate beryllium halides. Another classic example of transmetallation is the reaction of beryllium metal with a less electropositive organometallic compound, such as dimethylmercury, at elevated temperatures to yield dimethylberyllium (B1605263). libretexts.org
Alkylation routes, in a broader sense, encompass these transmetallation reactions where an alkyl or aryl group is transferred to the beryllium center. The choice of solvent is critical in these reactions, as it can influence the solubility of the reactants and the stability of the resulting organoberyllium product. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) are commonly used.
| Reaction Type | General Equation | Example | Reference |
| Transmetallation with Organolithium | 2 R-Li + BeCl₂ → R₂Be + 2 LiCl | 2 PhLi + BeCl₂ → Ph₂Be + 2 LiCl | libretexts.org |
| Transmetallation with Grignard Reagent | 2 R-MgX + BeCl₂ → R₂Be + 2 MgXCl | - | - |
| Transmetallation with Organomercury | R₂Hg + Be → R₂Be + Hg | Me₂Hg + Be → Me₂Be + Hg | libretexts.org |
Strategies for the Incorporation of Cyclopropene (B1174273) Moieties
While no successful synthesis of a beryllium-cyclopropene compound has been reported in the scientific literature to date, several strategies can be proposed based on the known reactivity of cyclopropenes with other organometallic compounds. acs.orgnih.gov These strategies can be broadly categorized into the in situ generation of cyclopropene for immediate reaction and the functionalization of pre-synthesized, stable cyclopropene building blocks.
The high reactivity and instability of the parent cyclopropene molecule often necessitate its generation in situ for subsequent reactions. wikipedia.orgorgsyn.org A plausible, though hypothetical, approach for the synthesis of a beryllium-cyclopropene derivative would involve the trapping of an in situ-generated cyclopropene with a suitable beryllium precursor.
One common method for the in situ generation of cyclopropene is the dehydrohalogenation of allyl chloride with a strong base, such as sodium amide or sodium bis(trimethylsilyl)amide. wikipedia.orgorgsyn.org In a hypothetical scenario, this reaction could be carried out in the presence of a beryllium compound, such as a beryllium halide or an organoberyllium species, which could then react with the fleetingly generated cyclopropene. The success of such a reaction would depend on the relative rates of cyclopropene generation, its reaction with the beryllium precursor, and its competing polymerization pathway. wikipedia.org
Another potential route could involve the rhodium-catalyzed dehydrogenation of a cyclopentenone to form a highly reactive cyclopentadienone in situ, which then partakes in cycloaddition reactions. nih.gov While this specific example leads to a different ring system, the principle of in situ generation and trapping could be conceptually adapted.
The use of stable, substituted cyclopropene derivatives offers a more controlled approach to the potential synthesis of beryllium-cyclopropene compounds. rsc.org This strategy would involve the deprotonation or metallation of a stable cyclopropene to generate a cyclopropenyl anion, which could then be used in a transmetallation reaction with a beryllium halide.
For example, a 1-substituted cyclopropene could potentially be deprotonated at the vinylic position using a strong base to form a cyclopropenyl lithium or Grignard reagent. This cyclopropenyl organometallic species could then, in theory, react with beryllium chloride in a transmetallation reaction to yield the corresponding dicyclopropenylberyllium compound. The stability of the cyclopropenyl anion is a key factor in this approach.
Furthermore, the carbometalation of cyclopropenes with organometallic reagents, such as organolithiums and Grignard reagents, is a known method for their functionalization. acs.orgnih.gov This reaction proceeds via the addition of the organometallic reagent across the double bond of the cyclopropene, forming a cyclopropyl-metal intermediate. A similar reaction with a beryllium-containing reagent could be envisioned, although the electrophilicity and coordination chemistry of beryllium would play a significant role in the feasibility and outcome of such a reaction.
| Proposed Strategy | Description | Potential Precursors | Key Challenges |
| In Situ Generation and Trapping | Generation of cyclopropene in the presence of a beryllium reagent. | Allyl chloride, strong base, BeCl₂ or R₂Be | Competing polymerization of cyclopropene, low yields. |
| Functionalization of Stable Cyclopropenes | Deprotonation of a stable cyclopropene followed by transmetallation. | Substituted cyclopropene, strong base, BeCl₂ | Stability of the cyclopropenyl anion, potential for side reactions. |
| Carbometalation | Direct addition of an organoberyllium reagent across the cyclopropene double bond. | Cyclopropene derivative, R₂Be or RBeX | Reactivity of the organoberyllium reagent, regioselectivity of the addition. |
Theoretical Predictions for Viable Synthetic Pathways
In the absence of experimental data, theoretical and computational chemistry can provide valuable insights into the feasibility of synthesizing beryllium-cyclopropene derivatives and the nature of the potential beryllium-carbon bond. researchgate.netmdpi.com
Theoretical studies on the interaction of beryllium with other unsaturated systems, such as ethylene (B1197577) and acetylene (B1199291), suggest the possibility of π-beryllium bond formation. researchgate.net This involves a significant charge transfer from the π-orbitals of the unsaturated hydrocarbon to the empty p-orbitals of the beryllium atom. researchgate.net A similar interaction could be predicted for a beryllium-cyclopropene complex, where the beryllium atom coordinates to the π-system of the cyclopropene double bond.
Alternatively, the formation of a σ-bond between beryllium and a carbon atom of the cyclopropene ring is also a possibility, which would be analogous to more traditional organometallic compounds. wikipedia.org Computational studies could help to determine the relative stabilities of these different bonding modes and predict the geometric and electronic structures of potential beryllium-cyclopropene isomers.
Furthermore, theoretical calculations can be used to model the reaction pathways for the proposed synthetic strategies. For example, the activation barriers for the reaction of a cyclopropenyl lithium reagent with beryllium chloride could be calculated to assess the kinetic feasibility of this transmetallation reaction. Similarly, the thermodynamics of the carbometalation of cyclopropene with a model organoberyllium compound could be investigated.
Recent computational studies on beryllium bonds with carbenes have shown that beryllium can form strong interactions with carbon centers, with a significant covalent contribution. mdpi.com This suggests that a direct beryllium-carbon bond in a cyclopropene derivative could be stable if a suitable synthetic route can be found. The high ring strain energy of cyclopropene would be a critical factor in these theoretical models, as it could influence both the thermodynamics of the reaction and the stability of the final product.
Spectroscopic and Structural Elucidation Techniques for Beryllium Cyclopropene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Beryllium Organometallic Chemistry
NMR spectroscopy is a cornerstone in the study of organoberyllium compounds, offering detailed information about the coordination environment of the beryllium center and the electronic structure of the organic ligands.
⁹Be NMR spectroscopy is a powerful and direct probe of the local environment of the beryllium atom. The ⁹Be nucleus has a spin of 3/2 and is 100% naturally abundant, making it readily amenable to NMR studies. The chemical shift (δ) of the ⁹Be nucleus is highly sensitive to its coordination number and the nature of the bonded ligands. huji.ac.il Generally, an increase in the coordination number around the beryllium center leads to a downfield shift (to higher frequency) of the ⁹Be resonance. This correlation allows for the determination of the coordination state of beryllium in a complex, for instance, distinguishing between two-, three-, and four-coordinate species.
The line width of the ⁹Be NMR signal is also a valuable diagnostic tool. As a quadrupolar nucleus, ⁹Be can exhibit broad resonance signals. The line width is influenced by the symmetry of the electric field gradient at the nucleus. In highly symmetric environments, such as a tetrahedral or linear coordination geometry, the ⁹Be signal is typically sharp. Conversely, in less symmetric environments, the quadrupolar relaxation is more efficient, leading to significantly broader lines. huji.ac.il Therefore, the line width can provide qualitative information about the symmetry of the beryllium coordination sphere in a beryllium-cyclopropene complex.
Table 1: Illustrative ⁹Be NMR Data for Hypothetical Beryllium-Cyclopropene Compounds
| Compound | Coordination Number | Proposed Geometry | Hypothetical ⁹Be Chemical Shift (δ, ppm) | Hypothetical Line Width (Hz) |
| Be(C₃H₄)Cl₂ | 4 | Tetrahedral | +15 to +25 | 50 - 150 |
| [Be(C₃H₄)(L)]²⁺ (L = neutral ligand) | 3 | Trigonal Planar | +5 to +15 | 100 - 300 |
| Be(C₃H₄)R (R = alkyl/aryl) | 2 | Linear | -5 to +5 | > 300 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate expected trends.
¹H and ¹³C NMR spectroscopy provide critical information about the structure and bonding of the cyclopropene (B1174273) ligand upon coordination to a beryllium center. The chemical shifts of the protons and carbons in the cyclopropene ring are sensitive to changes in electron density and molecular geometry.
Upon coordination to a Lewis acidic beryllium center, a general downfield shift of the ¹H and ¹³C signals of the cyclopropene ring is expected due to the withdrawal of electron density from the ligand. The magnitude of this shift can provide insights into the strength of the beryllium-ligand interaction. Furthermore, the coupling constants, particularly ¹³C-¹H coupling constants, can be informative about the hybridization of the carbon atoms in the ring. Changes in these coupling constants upon coordination can indicate rehybridization and alterations in the bonding within the strained three-membered ring.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Coordinated Cyclopropene Ligand
| Nucleus | Group | Typical Chemical Shift Range (δ, ppm) in Free Ligand | Expected Chemical Shift Range (δ, ppm) in Beryllium Complex |
| ¹H | Olefinic (C=C-H) | 7.0 - 7.5 | 7.5 - 8.5 |
| ¹H | Aliphatic (CH₂) | 1.0 - 1.5 | 1.5 - 2.5 |
| ¹³C | Olefinic (C=C) | 105 - 115 | 110 - 125 |
| ¹³C | Aliphatic (CH₂) | 5 - 15 | 10 - 25 |
Note: The data in this table is based on general principles of coordination chemistry and is illustrative.
Vibrational Spectroscopy for Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key technique for characterizing the bonding in beryllium-cyclopropene compounds. It provides information on the metal-ligand bond strength and the integrity of the strained cyclopropene ring.
The IR spectrum of a beryllium-cyclopropene complex is expected to exhibit characteristic absorption bands corresponding to the vibrations of the Be-C bond, as well as the internal vibrations of the cyclopropene ring. The Be-C stretching vibration would typically appear in the far-infrared region of the spectrum, and its frequency would be indicative of the bond strength.
The vibrational modes of the cyclopropene ring, particularly the C=C stretching vibration, are also of significant interest. The frequency of the C=C stretch in a coordinated cyclopropene ligand is expected to be lower (a red shift) compared to the free ligand. This shift is a consequence of the π-backbonding from the metal to the ligand, which weakens the C=C bond. The magnitude of this red shift can be correlated with the extent of π-interaction. Additionally, the ring deformation modes of the cyclopropene are sensitive to coordination and can provide further structural information.
X-ray Diffraction Analysis of Beryllium-Cyclopropene Structures
X-ray crystallographic analysis can provide precise Be-C bond lengths, which are a direct measure of the interaction between the beryllium atom and the cyclopropene ligand. These distances can be compared with known values for other organoberyllium compounds to understand the nature of the bonding. usgs.gov
Furthermore, the structural parameters of the coordinated cyclopropene ring are of fundamental importance. Changes in the C-C bond lengths within the ring upon coordination can provide evidence for the nature of the metal-ligand interaction. For example, an elongation of the C=C bond and a shortening of the adjacent C-C single bonds would be consistent with a metallacyclopropane bonding model, indicating significant π-backbonding. The bond angles within the ring and the coordination geometry around the beryllium atom are also accurately determined, providing a complete structural picture of the molecule.
Table 3: Hypothetical X-ray Diffraction Bond Length Data for a Beryllium-Cyclopropene Complex
| Bond | Hypothetical Bond Length (Å) | Comparison to Standard Values |
| Be-C (olefinic) | 1.85 - 1.95 | Varies with coordination mode (η² vs. σ-bond) |
| C=C (in ring) | 1.32 - 1.38 | Expected to be longer than in free cyclopropene (~1.30 Å) |
| C-C (in ring) | 1.45 - 1.50 | Expected to be shorter than in free cyclopropene (~1.51 Å) |
Note: The data in this table is hypothetical and illustrates the expected structural changes upon coordination.
Advanced Topics and Future Research Directions in Beryllium Cyclopropene Chemistry
Exploration of Novel Beryllium Oxidation States in Cyclopropene (B1174273) Systems
Historically, the chemistry of beryllium has been overwhelmingly dominated by the +2 oxidation state. rsc.org However, recent breakthroughs in the broader field of low-valent main-group chemistry have challenged this paradigm, with compelling experimental and theoretical evidence for beryllium in formal oxidation states of +1 and even 0. rsc.orgspringernature.com A landmark study led to the synthesis of a complex containing a nucleophilic beryllyl anion, which formally contains a beryllium(0) atom. nih.gov This was achieved through the stabilization of a highly polarized Be-Be bond, formulated as a mixed-oxidation state Be(0)→Be(II) donor-acceptor interaction. nih.gov
While these pioneering studies have utilized ligands such as β-diketiminates or cyclic alkyl(amino) carbenes (cAACs) to stabilize the low-valent beryllium center, the principles can be extended to cyclopropene-based systems. rsc.org The π-system of cyclopropene and its derivatives could potentially serve as a novel class of ligands to support and modulate unusual beryllium oxidation states.
Future research in this domain could focus on:
Synthesis of Be(I) Dimers: Investigating whether cyclopropenyl ligands can stabilize Be-Be single bonds, analogous to the well-studied Mg(I) dimers. rsc.org
Isolation of Be(0) Complexes: Exploring the use of bulky, electron-donating cyclopropenylidenes (three-membered ring N-heterocyclic carbene analogues) to coordinate to a beryllium center, potentially affording stable, monomeric Be(0) complexes.
Computational Modeling: Theoretical studies will be instrumental in predicting the stability and electronic structure of hypothetical low-valent beryllium-cyclopropene complexes, guiding synthetic efforts. mdpi.com Analysis of the wavefunction and effective oxidation state (EOS) can provide crucial insights into the nature of the Be-ligand bonding, distinguishing between true low-valent species and diradical structures where beryllium remains in a +2 state. rsc.orgspringernature.com
The exploration of these novel oxidation states is not merely a synthetic curiosity; it opens the door to new paradigms in bonding and reactivity for the lightest alkaline earth metal. nih.gov
Stereoselective Synthesis and Reactions of Beryllium-Cyclopropene Complexes
Stereoselectivity is a cornerstone of modern chemical synthesis. While the stereoselective functionalization of cyclopropenes has been achieved with high efficiency using transition metal catalysts based on rhodium, iridium, and iron, the involvement of beryllium in such transformations remains unexplored. mdpi.comnih.gov The development of chiral beryllium complexes and their application in asymmetric synthesis is a significant and challenging research avenue.
Research has demonstrated the synthesis of chiral beryllium(II) complexes where the metal center is encapsulated by a chiral ligand, such as a binaphthyldiimine. researchgate.netlanl.gov These complexes serve as a proof-of-principle that beryllium can reside in a stable chiral environment. The future of stereoselective beryllium-cyclopropene chemistry will likely involve the convergence of two distinct areas: the known reactivity of cyclopropenes and the emerging field of chiral s-block complexes.
Key future research directions include:
Design of Chiral Beryllium Catalysts: Synthesizing novel organoberyllium complexes featuring chiral ligands. researchgate.netalfachemic.com These could be adapted from successful ligand scaffolds in transition metal catalysis or designed specifically to accommodate beryllium's small ionic radius. libretexts.org
Asymmetric Cyclopropenation: Investigating the use of chiral beryllium complexes to catalyze the reaction between alkynes and diazo compounds to produce enantioenriched cyclopropenes.
Stereoselective Ring-Opening: Exploring reactions where a chiral beryllium complex mediates the ring-opening of a prochiral cyclopropene, leading to acyclic products with high enantiomeric excess. Computational studies could elucidate the transition states to understand the source of stereocontrol. mdpi.com
Diastereoselective Reactions: Utilizing beryllium-cyclopropene complexes that already contain stereocenters to direct the facial selectivity of subsequent reactions on the cyclopropene double bond, analogous to Rh-catalyzed hydroacyloxylation processes. nih.gov
The successful development of stereoselective reactions would significantly elevate the utility of beryllium-cyclopropene compounds as versatile building blocks in organic synthesis.
Potential Applications of Beryllium-Cyclopropene Chemistry in Materials Science
The high ring strain of cyclopropenes makes them ideal monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with controlled molecular weights and unique backbone structures. nih.govacs.org The incorporation of beryllium into the polymer structure could impart the unique properties associated with beryllium-containing materials, such as high thermal conductivity and mechanical stiffness. wikipedia.org
The fusion of cyclopropene polymerization with organoberyllium chemistry could lead to a new class of advanced materials. Potential research avenues include:
Beryllium-Containing Polymers via ROMP: Synthesizing beryllium-cyclopropene complexes designed to act as monomers in ROMP reactions. The resulting polymers would feature beryllium atoms periodically spaced along a polyolefin backbone. The properties of these materials could be tuned by altering the substituents on the cyclopropene ring or the ligands on the beryllium center. rsc.orgresearchgate.net
Precursors for Beryllium Ceramics: Investigating the thermal decomposition of beryllium-cyclopropene polymers as a novel route to beryllium-containing ceramics like beryllium oxide (BeO) or beryllium nitride. wikipedia.orgresearchgate.net This polymer-precursor route could offer advantages in processing and forming complex ceramic shapes.
Energetic Materials: Given that beryllium-nitrogen systems are explored for their high energy densities, incorporating nitrogen-rich functionalities into beryllium-cyclopropene polymers could be a pathway to new energetic materials. researchgate.net
Functional Copolymers: Developing alternating copolymers by reacting beryllium-cyclopropene monomers with less strained cyclic olefins. nih.govchinesechemsoc.org This would allow for precise control over the placement of beryllium atoms within the polymer chain, enabling fine-tuning of material properties.
The data below summarizes the distinct research areas that could be combined to create these novel materials.
| Feature from Cyclopropene Chemistry | Feature from Beryllium Chemistry | Potential Material Application |
| High Strain Energy for ROMP acs.org | High Thermal Conductivity of BeO wikipedia.org | Thermally conductive polymers |
| Controlled Polymerization nih.gov | High Stiffness of Beryllium researchgate.net | High-modulus lightweight materials |
| Functionalizable Monomers rsc.org | Energetic Be-N Compounds researchgate.net | Polymer-based energetic materials |
| Alternating Copolymerization chinesechemsoc.org | Ceramic Precursor Potential | Advanced Beryllium Oxide ceramics |
Interdisciplinary Research Avenues
The advancement of beryllium-cyclopropene chemistry is intrinsically linked to progress in parallel scientific disciplines. Future breakthroughs will rely on a synergistic, interdisciplinary approach.
Computational and Theoretical Chemistry: Quantum chemical calculations are essential for understanding the bonding, stability, and reactivity of these novel compounds. mdpi.comnih.gov Theoretical studies can predict the feasibility of stabilizing low beryllium oxidation states with cyclopropene ligands, model the transition states of stereoselective reactions to rationalize enantiomeric outcomes, and calculate the electronic and mechanical properties of resulting polymers. dntb.gov.uanih.gov
Polymer Science and Engineering: Collaboration with polymer scientists is crucial for translating newly synthesized beryllium-cyclopropene monomers into functional materials. acs.org This includes detailed characterization of the polymerization kinetics, thermal properties (using techniques like thermogravimetric analysis), mechanical strength, and processing characteristics of the resulting polymers. rsc.org
Catalysis: The principles learned from transition metal-catalyzed reactions of cyclopropenes can inform the design of beryllium-based catalysts. nih.goviaea.org Furthermore, exploring the catalytic activity of chiral beryllium-cyclopropene complexes in other organic transformations could open new applications beyond the immediate scope of cyclopropene chemistry itself.
By fostering collaboration between synthetic chemists, theoreticians, and materials scientists, the full potential of beryllium-cyclopropene chemistry can be unlocked, paving the way for fundamental insights into chemical bonding and the creation of next-generation advanced materials.
Q & A
Q. Q1. What are the key considerations for synthesizing and characterizing beryllium-cyclopropene complexes?
Methodological Answer: Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) due to beryllium’s reactivity and cyclopropene’s ring strain. Characterization should combine multiple techniques:
- X-ray diffraction (XRD) for structural confirmation.
- Mass spectrometry to verify molecular weight.
- NMR spectroscopy (¹H, ¹³C) to detect cyclopropene’s strained ring protons (δ ~1.5–2.5 ppm).
For novel compounds, include elemental analysis and purity validation (≥95%) using HPLC .
Q. Q2. How can researchers safely handle beryllium compounds in laboratory settings?
Methodological Answer: Adopt protocols aligned with the Chronic Beryllium Disease Prevention Program (CBDPP):
Q. Q3. What spectroscopic methods are optimal for detecting cyclopropene derivatives in reaction mixtures?
Methodological Answer:
- Infrared (IR) spectroscopy : Identify cyclopropene’s C=C stretch (~1650–1750 cm⁻¹).
- UV-Vis spectroscopy : Monitor conjugation changes (λmax shifts).
- Gas chromatography-mass spectrometry (GC-MS) : Separate volatile derivatives and confirm fragmentation patterns.
Cross-validate with computational methods (DFT) to assign spectral features .
Advanced Research Questions
Q. Q4. How can contradictions in reported stability data for beryllium-cyclopropene adducts be resolved?
Methodological Answer: Contradictions often arise from variations in experimental conditions or characterization methods. To resolve:
Replicate studies under identical conditions (temperature, solvent, stoichiometry).
Use multi-technique validation (e.g., XRD + NMR + thermal gravimetric analysis).
Conduct peer consultations to identify methodological biases .
Example Table: Stability Data Comparison
| Study | Method | Reported Stability (kcal/mol) | Conditions |
|---|---|---|---|
| A (2022) | DFT | -15.2 | Gas phase |
| B (2023) | Calorimetry | -12.8 | THF, 25°C |
Q. Q5. What strategies optimize the thermodynamic stability of cyclopropene-containing beryllium polymers?
Methodological Answer:
- Substituent engineering : Electron-withdrawing groups (e.g., -CF₃) reduce ring strain.
- Coordination tuning : Use chelating ligands (e.g., bipyridine) to stabilize Be²⁺ centers.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce decomposition.
Validate stability via accelerated aging tests (80°C, 7 days) and monitor decomposition byproducts with GC-MS .
Q. Q6. How can computational modeling complement experimental studies of beryllium-cyclopropene interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Predict bond dissociation energies and reaction pathways (e.g., cyclopropene ring-opening mechanisms).
- Molecular Dynamics (MD) : Simulate solvent effects on adduct stability.
- Machine Learning (ML) : Train models on existing datasets to predict novel synthons.
Calibrate models using experimental XRD and spectroscopic data .
Q. Q7. What ethical and practical criteria should guide hypothesis formulation for beryllium toxicity studies?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to certified beryllium handling facilities.
- Novel : Address gaps in low-dose chronic exposure data.
- Ethical : Follow NIH guidelines for in vitro studies to minimize human risk .
Data Interpretation and Validation
Q. Q8. How should researchers address discrepancies between theoretical and experimental bond lengths in beryllium complexes?
Methodological Answer:
Q. Q9. What statistical approaches are recommended for analyzing cyclopropene reactivity datasets?
Methodological Answer:
- Multivariate regression : Correlate substituent effects with reaction rates.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening.
- Bayesian inference : Quantify uncertainty in kinetic parameters.
Use software like R or Python’s SciPy for reproducibility .
Cross-Disciplinary Applications
Q. Q10. How can beryllium-cyclopropene systems be integrated into materials science research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
